Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-
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Overview
Description
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- is a compound belonging to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their diverse biological and medicinal importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- typically involves the reaction of ethyl glycine hydrochloride with ethyl acrylate under basic conditions to form an intermediate compound. This intermediate is then reacted with benzyl chloride in the presence of potassium carbonate and sodium iodide to yield the desired product .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrrolizidine: Known for its presence in various alkaloids with medicinal properties.
Proline: An amino acid with a pyrrolidine ring, widely used in organocatalysis
Uniqueness
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- stands out due to its unique structure, which combines a pyrrolidine ring with a phenyl group and an ethylamino substituent. This unique combination imparts specific biological activities and chemical reactivity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
30820-35-0 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |
InChI Key |
SUKLAXLXOKENAK-LLVKDONJSA-N |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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